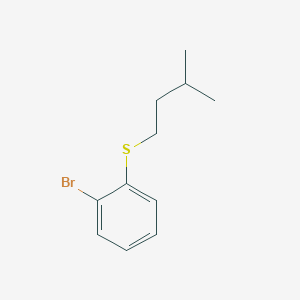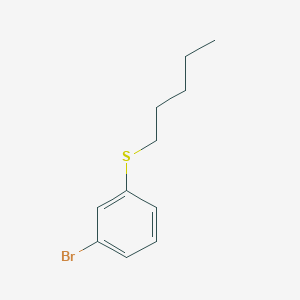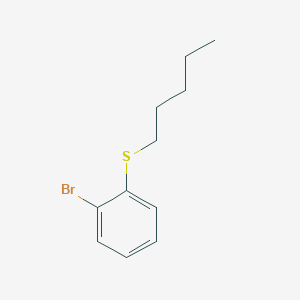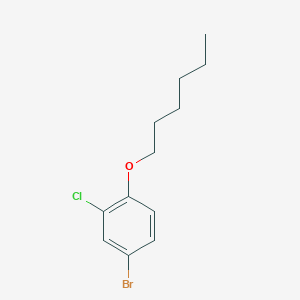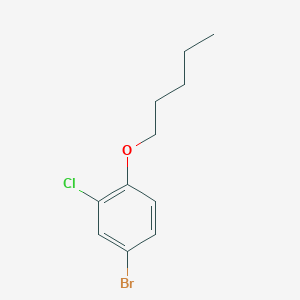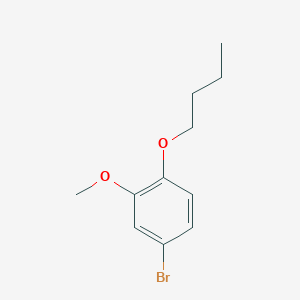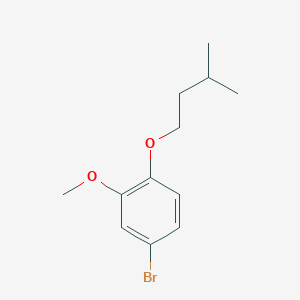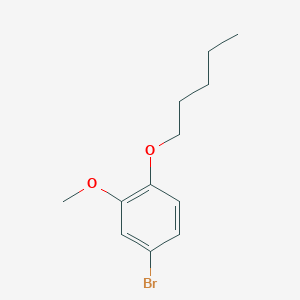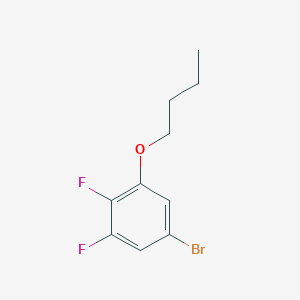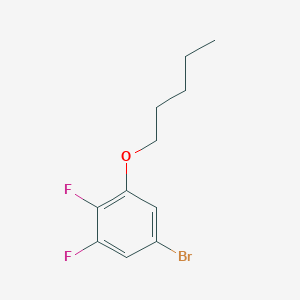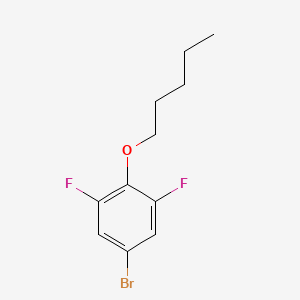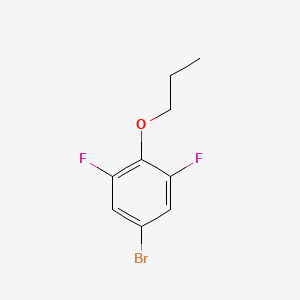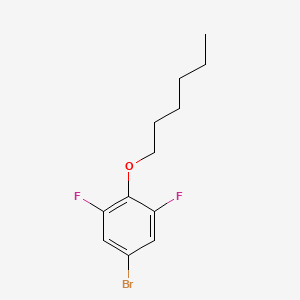
1-Bromo-3,5-difluoro-4-n-hexyloxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,5-difluoro-4-n-hexyloxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, fluorine, and a hexyloxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-difluoro-4-n-hexyloxybenzene can be synthesized through a multi-step process involving the bromination and fluorination of a benzene derivative, followed by the introduction of a hexyloxy group. The typical synthetic route involves:
Etherification: The introduction of the hexyloxy group through a nucleophilic substitution reaction using an appropriate alkyl halide (e.g., 1-bromohexane) and a base (e.g., potassium carbonate).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3,5-difluoro-4-n-hexyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Coupling Reactions: Boronic acids, palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., tetrahydrofuran).
Major Products:
- Substituted aromatic compounds with various functional groups depending on the nucleophile used.
- Coupled products with extended aromatic systems.
Aplicaciones Científicas De Investigación
1-Bromo-3,5-difluoro-4-n-hexyloxybenzene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of advanced materials such as liquid crystals and polymers.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds and drug candidates.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3,5-difluoro-4-n-hexyloxybenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the bromine atom is replaced by a boronic acid derivative through a palladium-catalyzed cross-coupling mechanism.
Comparación Con Compuestos Similares
- 1-Bromo-3,5-difluorobenzene
- 1-Bromo-4-n-hexyloxybenzene
- 1-Bromo-3,5-difluoro-4-methoxybenzene
Comparison: 1-Bromo-3,5-difluoro-4-n-hexyloxybenzene is unique due to the presence of both fluorine and a hexyloxy group on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for specific applications in organic synthesis and material science.
Propiedades
IUPAC Name |
5-bromo-1,3-difluoro-2-hexoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF2O/c1-2-3-4-5-6-16-12-10(14)7-9(13)8-11(12)15/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUANTAMHPVYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
